![molecular formula C15H14N2O B3838189 N'-benzylidene-4-methylbenzohydrazide CAS No. 6958-43-6](/img/structure/B3838189.png)
N'-benzylidene-4-methylbenzohydrazide
Overview
Description
Scientific Research Applications
Antimicrobial Activity
N'-benzylidene-4-methylbenzohydrazide derivatives have been explored for their antimicrobial activities. Studies have synthesized various derivatives and evaluated their effectiveness against both Gram-positive and Gram-negative bacteria. For instance, Grozav et al. (2017) found that some derivatives, such as 4-Methyl-2-[2-(4-hidroxibenzylidene)-hydrazinyl)thiazole, exhibited broad-spectrum activity against these bacteria (Grozav et al., 2017). Similarly, Lei et al. (2015) synthesized a series of hydrazone compounds derived from 4-methylbenzohydrazide, which showed moderate to high antibacterial activity against strains like Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae (Lei et al., 2015).
Synthesis and Structural Analysis
Research has focused on synthesizing various derivatives of N'-benzylidene-4-methylbenzohydrazide and analyzing their structures. Studies by Lei et al. (2013) and Ma (2013) involved synthesizing hydrazone compounds derived from 4-methylbenzohydrazide and characterizing them using techniques like single crystal X-ray diffraction and physicochemical methods (Lei et al., 2013), (Ma, 2013).
Antioxidant Activity and Molecular Docking
Ardjani and Mekelleche (2017) conducted a theoretical study to investigate the antioxidant behavior of certain N'-benzylidene-4-methylbenzohydrazide derivatives. They found that these compounds exhibit significant antioxidant activity, which was further supported by molecular docking studies (Ardjani & Mekelleche, 2017).
Monoamine Oxidase Inhibitory Activities
Amer et al. (2020) synthesized a series of N'-substituted benzylidene-2-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazide derivatives and tested their inhibitory activities against human monoamine oxidase (MAO) A and B. Certain compounds, especially those with (4-hydroxy-3-methoxybenzylidene) substitutions, showed submicromolar inhibition of MAO-A and MAO-B, indicating potential therapeutic applications (Amer et al., 2020).
X-ray Structure and Spectroscopic Characterization
Inkaya et al. (2012) characterized the structure of a related compound, N′-(2-methoxy-benzylidene)-N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2yl]-chloro-acetic hydrazide, using X-ray single crystal diffraction technique and IR-NMR spectroscopy. Their study also included quantum chemical computational methods to understand the compound's electronic structure and molecular geometry (Inkaya et al., 2012).
Corrosion Inhibition
Research by Al-Mayyahi et al. (2017) explored the use of N-benzylidene-2-aminobenzimidazol, a related compound, as a corrosion inhibitor for mild steel in HCl. Their study found that this compound effectively inhibits corrosion, showcasing its potential in industrial applications (Al-Mayyahi et al., 2017).
Molecular and Electronic Structure Investigation
Demir et al. (2012) synthesized and characterized the N′-benzylidene-N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-chloro-acetic acid hydrazide. They used techniques like IR, NMR, and X-ray single crystal diffraction to understand the molecular and electronic structure of the compound, providing insights into its potential applications (Demir et al., 2012).
Vibrational Spectroscopy and DFT Calculations
Arunagiri et al. (2018) conducted a study on (E)-4-Bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazide, a related compound, using vibrational spectroscopy and DFT calculations. Their research provided a deeper understanding of the compound's structural and electronic properties (Arunagiri et al., 2018).
Anti-inflammatory and Antiproliferative Agents
Rapolu et al. (2013) synthesized a series of derivatives and evaluated them for their anti-inflammatory and anti-proliferative activities, highlighting the potential therapeutic applications of these compounds (Rapolu et al., 2013).
Mesogenic Properties
Prajapati and Modi (2010) synthesized rod-shaped derivatives and studied their mesogenic properties. Their research contributed to the understanding of the effects of different heterocyclic moieties and terminal substituents on mesomorphism (Prajapati & Modi, 2010).
Safety and Hazards
N’-benzylidene-4-methylbenzohydrazide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .
properties
IUPAC Name |
N-[(E)-benzylideneamino]-4-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-12-7-9-14(10-8-12)15(18)17-16-11-13-5-3-2-4-6-13/h2-11H,1H3,(H,17,18)/b16-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRNQIUUFKWQQG-LFIBNONCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-N'-[(E)-phenylmethylidene]benzohydrazide | |
CAS RN |
6958-43-6 | |
Record name | NSC64712 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64712 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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